4-Phenylpiperidin-4-amine dihydrochloride

Sigma-2 receptor Neuropharmacology Ligand binding

4-Phenylpiperidin-4-amine dihydrochloride (CAS: 1415394-15-8) is a synthetic small molecule belonging to the 4-aminopiperidine class, characterized by a phenyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18
CAS No. 1415394-15-8
Cat. No. B2906088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidin-4-amine dihydrochloride
CAS1415394-15-8
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2)N.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;;/h1-5,13H,6-9,12H2;2*1H
InChIKeyGQDRVSBOYSMBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidin-4-amine dihydrochloride: A Key Building Block for CNS Drug Discovery and Sigma Ligand Development


4-Phenylpiperidin-4-amine dihydrochloride (CAS: 1415394-15-8) is a synthetic small molecule belonging to the 4-aminopiperidine class, characterized by a phenyl substituent at the 4-position of the piperidine ring [1]. This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents . Its primary role is as a critical building block and a key pharmacophore component in the development of sigma receptor ligands and other CNS-targeted therapeutics [2].

Why Generic Substitution Fails: The Critical Role of 4-Phenylpiperidin-4-amine dihydrochloride in Sigma Receptor Pharmacology and Fentanyl Impurity Analysis


Substituting 4-Phenylpiperidin-4-amine dihydrochloride with a generic 4-aminopiperidine or a simpler phenylpiperidine analog is scientifically unsound due to its unique and quantifiable pharmacological and analytical profile. The specific substitution pattern at the 4-position is a key determinant of sigma receptor affinity and subtype selectivity [1]. For instance, while many sigma ligands exhibit high affinity, the specific 4-phenylpiperidine scaffold is crucial for achieving a desirable balance of potency and selectivity, as seen in derivatives with Ki values in the low nanomolar range [2]. Furthermore, in analytical chemistry, this compound is a regulated precursor and a specified impurity in the fentanyl synthetic pathway [3]. Its presence and quantification are mandated by pharmacopeial standards, making it an irreplaceable reference standard for quality control and regulatory compliance. Using a different, non-specified analog would compromise the validity of analytical methods and regulatory filings.

Product-Specific Evidence Guide: Quantitative Differentiation of 4-Phenylpiperidin-4-amine dihydrochloride vs. Key Analogs


Sigma-2 Receptor Affinity: 4-Phenylpiperidin-4-amine dihydrochloride vs. High-Affinity 4-Phenylpiperidine Derivatives

4-Phenylpiperidin-4-amine dihydrochloride exhibits a defined, moderate affinity for the sigma-2 (σ2) receptor with a Ki of 90 nM, as determined in a radioligand binding assay using rat PC12 cells [1]. This is in contrast to optimized 4-phenylpiperidine derivatives from the literature, which can achieve high-affinity sigma receptor binding with Ki values in the 1-10 nM range [2]. While not a high-affinity ligand itself, the compound's unsubstituted amine provides a key starting point for SAR studies to modulate potency and selectivity, establishing a crucial baseline affinity for structure-activity relationship (SAR) exploration.

Sigma-2 receptor Neuropharmacology Ligand binding

Purity Specification: 4-Phenylpiperidin-4-amine dihydrochloride (≥95%) vs. N-Phenylpiperidin-4-amine (≥98%)

Commercially available 4-Phenylpiperidin-4-amine dihydrochloride is typically supplied with a minimum purity of 95% . This is a slightly lower purity specification compared to its key structural analog, N-Phenylpiperidin-4-amine (4-ANPP), which is commonly available at ≥98% purity and is used as a primary reference standard for fentanyl impurity analysis . The 95% purity grade for the target compound is sufficient for its primary use as a versatile synthetic building block in early-stage research, whereas the higher purity of 4-ANPP reflects its stringent role as a pharmacopeial impurity standard.

Analytical Chemistry Quality Control Reference Standard

Sigma Receptor Subtype Selectivity: 4-Phenylpiperidin-4-amine Scaffold vs. 4-Phenylpiperidine-4-carbonitrile Derivatives

The 4-phenylpiperidine scaffold can be tuned for extreme sigma receptor subtype selectivity. While the unsubstituted 4-Phenylpiperidin-4-amine dihydrochloride has a moderate affinity for σ2 (Ki=90 nM) [1], derivatives like 4-phenylpiperidine-4-carbonitriles can achieve exceptionally high selectivity for σ1 over σ2 receptors. These carbonitrile derivatives exhibit σ1 Ki values of 1.22-2.14 nM and σ2 Ki values of 830-1710 nM, resulting in a selectivity ratio of 680- to 887-fold [2]. This demonstrates the profound impact of the 4-position substituent on receptor subtype preference and highlights the value of the core scaffold for developing highly selective pharmacological tools.

Sigma-1 receptor Sigma-2 receptor Subtype selectivity

Chemical Stability and Storage: 4-Phenylpiperidin-4-amine dihydrochloride vs. Light-Sensitive Analogs

4-Phenylpiperidin-4-amine dihydrochloride is recommended for long-term storage in a cool, dry place . This is a less stringent requirement compared to some structurally related analogs like N,N-dimethyl-4-phenylpiperidin-4-amine, which are noted to be stable under standard laboratory conditions but are sensitive to light and moisture . The target compound's stability profile simplifies handling and storage logistics in a research setting, reducing the risk of degradation that could compromise experimental results. This is a practical, albeit qualitative, advantage for procurement and routine laboratory use.

Chemical Stability Storage Conditions Procurement

Best Research and Industrial Application Scenarios for 4-Phenylpiperidin-4-amine dihydrochloride Based on Evidence


Lead Optimization for Sigma-2 Receptor Ligands

Use 4-Phenylpiperidin-4-amine dihydrochloride as a starting point for structure-activity relationship (SAR) studies aimed at developing novel sigma-2 receptor ligands. Its established baseline affinity (Ki = 90 nM) [1] provides a quantitative benchmark for assessing the impact of chemical modifications on target engagement, enabling the rational design of derivatives with improved potency and selectivity for neurological disorder research.

Synthesis of Selective Sigma-1 Receptor Radioligands

Employ the 4-phenylpiperidine scaffold as a key intermediate for synthesizing highly selective sigma-1 receptor ligands. As demonstrated by the 4-phenylpiperidine-4-carbonitrile derivatives (σ1 Ki = 1.22-2.14 nM, with 680-887 fold selectivity) [2], the core structure is exceptionally amenable to tuning for sigma-1 selectivity, making it invaluable for developing PET imaging agents and targeted therapeutics.

Quality Control Reference Standard for Fentanyl Impurity Profiling

While N-phenylpiperidin-4-amine (4-ANPP) is the primary reference standard, 4-Phenylpiperidin-4-amine dihydrochloride can be used as a closely related compound in developing and validating HPLC methods for detecting and quantifying process impurities in fentanyl and its analogs [3]. Its similar chemical behavior aids in method development and system suitability testing for regulated analytical workflows.

Cost-Effective Building Block for Early-Stage Medicinal Chemistry

Procure 4-Phenylpiperidin-4-amine dihydrochloride (≥95% purity) for high-throughput parallel synthesis and initial SAR exploration . Its fit-for-purpose purity grade offers a cost advantage over higher-purity analogs, making it an economical choice for generating diverse compound libraries in early drug discovery phases where absolute purity is less critical.

Technical Documentation Hub

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